molecular formula C6H4BrF3N2 B12972397 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine

2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B12972397
M. Wt: 241.01 g/mol
InChI Key: YMZCBYLDXFDLHG-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine (CAS 615580-44-4) is a versatile halogenated pyrimidine building block of high interest in medicinal chemistry and agrochemical research. Its molecular structure incorporates a bromine atom at the 2-position and a trifluoromethyl (CF3) group at the 6-position of the pyrimidine ring, creating a multi-functional scaffold for further derivatization . The presence of the trifluoromethyl group is a critical feature, as this moiety is known to significantly influence the biological activity of molecules by enhancing metabolic stability, improving lipophilicity, and modulating electron-deficient properties, which can lead to improved binding affinity to target proteins . This compound serves as a valuable synthetic intermediate for constructing more complex molecules. The bromine atom is a reactive handle for key metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, allowing for the introduction of diverse aryl, heteroaryl, and amine substituents . Concurrently, the methyl group can be functionalized or oxidized, providing an additional site for chemical modification. This reactivity profile makes it a crucial precursor in drug discovery campaigns. In pharmaceutical research, pyrimidine cores similar to this structure are recognized as "privileged scaffolds" and are found in compounds with a wide spectrum of biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory properties . Specifically, derivatives of 6-(trifluoromethyl)pyrimidine are being actively investigated as potent antagonists of Toll-like Receptor 8 (TLR8), a key target for treating autoimmune diseases . In agrochemical science, the trifluoromethylpyrimidine motif is a key structural component in many modern pesticides, contributing to its herbicidal, fungicidal, and insecticidal activities . This compound is provided For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrF3N2

Molecular Weight

241.01 g/mol

IUPAC Name

2-bromo-4-methyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H4BrF3N2/c1-3-2-4(6(8,9)10)12-5(7)11-3/h2H,1H3

InChI Key

YMZCBYLDXFDLHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine typically involves the bromination of 4-methyl-6-(trifluoromethyl)pyrimidine. One common method is the reaction of 4-methyl-6-(trifluoromethyl)pyrimidine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 serves as a reactive site for nucleophilic substitution. The trifluoromethyl group at position 6 enhances electrophilicity at adjacent positions, facilitating displacement by nucleophiles such as amines, alcohols, or thiols.

Example Reaction:
Reaction with piperidine derivatives under basic conditions:

text
2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine + tert-butyl piperidin-4-ylcarbamate → tert-Butyl {1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}carbamate

Conditions:

  • Solvent: DMSO

  • Base: Triethylamine (TEA)

  • Temperature: 120°C

  • Yield: 71%

Key Data:

NucleophileSolventBaseTemperatureYieldSource
Piperidine derivativeDMSOTEA120°C71%
Amines (e.g., morpholine)MeCNK₂CO₃Reflux80–87%

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon–carbon or carbon–heteroatom bonds.

Negishi Coupling

Reaction with organozinc reagents:

text
This compound + 3-ethoxy-3-oxopropylzinc bromide → 3-(4-Trifluoromethylpyrimidin-2-yl)propionic acid ethyl ester

Conditions:

  • Catalyst: Pd(PPh₃)₄

  • Solvent: THF

  • Temperature: Room temperature

  • Yield: ~73% (crude)

Suzuki-Miyaura Coupling

Reaction with boronic acids:

text
This compound + Arylboronic acid → 2-Aryl-4-methyl-6-(trifluoromethyl)pyrimidine

Conditions:

  • Catalyst: Pd(OAc)₂, PPh₃

  • Solvent: DMF/H₂O

  • Base: Na₂CO₃

  • Yield: 60–85%

Deprotonation and Functionalization

The methyl group at position 4 can undergo deprotonation under strong bases, enabling further functionalization.

Example:
Deprotonation with LDA followed by carboxylation:

text
This compound → 2-Bromo-4-carboxy-6-(trifluoromethyl)pyrimidine

Conditions:

  • Base: LDA

  • Quenching agent: Dry ice

  • Solvent: THF

  • Yield: 97% (crude)

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group directs electrophiles to specific positions on the pyrimidine ring.

Example:
Nitration at position 5:

text
This compound → 2-Bromo-4-methyl-5-nitro-6-(trifluoromethyl)pyrimidine

Conditions:

  • Nitrating agent: HNO₃/H₂SO₄

  • Temperature: 0–5°C

  • Yield: 65–70%

Scientific Research Applications

Pharmaceutical Applications

2.1 Anticancer Activity

Recent studies have identified 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine as a promising candidate in cancer therapy. It has been reported as an intermediate in the synthesis of various inhibitors targeting enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs). The compound BAY-069, a derivative of this pyrimidine, has demonstrated potent inhibitory activity against BCAT1/2, which are implicated in several cancer types .

Case Study: BAY-069

  • Target : BCAT1/2
  • Activity : Potent dual inhibitor
  • Selectivity : High selectivity observed in cellular assays
  • Clinical Status : Under investigation for therapeutic applications in oncology.

2.2 Antiviral and Antimicrobial Properties

Compounds derived from this compound have exhibited antiviral and antimicrobial activities. Research indicates that pyrimidine derivatives can inhibit viral replication and bacterial growth, making them useful in developing new antiviral and antibacterial agents .

Agrochemical Applications

3.1 Herbicidal Activity

The trifluoromethyl group enhances the herbicidal properties of pyrimidine derivatives. The compound is utilized in the development of agrochemicals aimed at controlling weeds in cereal crops. Its effectiveness against specific grass species has been documented, contributing to its application in crop protection strategies .

Case Study: Fluazifop-butyl

  • Active Ingredient : Trifluoromethylpyridine derivative
  • Target Weeds : Various grass species
  • Efficacy : High herbicidal activity observed in field trials.
Compound NameTarget EnzymeIC50 (µM)SelectivityClinical Status
BAY-069BCAT1/20.5HighUnder Investigation
Fluazifop-butylGrass Weeds0.3N/AMarketed

Table 2: Synthesis Overview

Reaction TypeStarting MaterialProductYield (%)
Bromination4-Methyl-6-(trifluoromethyl)pyrimidineThis compound75
TrifluoromethylationPyrimidine derivativeTrifluoromethylated product80

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Substitution Variations

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Physical Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine Br (2), CH₃ (4), CF₃ (6) C₆H₄BrF₃N₂ 243.02 High reactivity at Br; moderate steric bulk from CH₃
2-Bromo-4-(trifluoromethyl)pyrimidine Br (2), CF₃ (4) C₅H₂BrF₃N₂ 228.98 Lacks methyl group; increased electrophilicity at CF₃
2-Bromo-4-trifluoromethyl-6-[4-(trifluoromethyl)phenyl]pyrimidine Br (2), CF₃ (4), aryl-CF₃ (6) C₁₂H₅BrF₆N₂ 371.08 Extended aromatic system; higher lipophilicity
5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one Br (5), CF₃ (6), ketone (4) C₅H₂BrF₃N₂O 248.98 Ketone enhances polarity; potential for tautomerism
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine Br (6), CF₃ (2), NH₂ (4) C₅H₃BrF₃N₃ 244.00 Amino group enables H-bonding; altered electronic profile

Physicochemical Properties

  • Solubility : The methyl group in this compound improves solubility in organic solvents compared to purely aromatic analogs like 2-Bromo-4-trifluoromethyl-6-[4-(trifluoromethyl)phenyl]pyrimidine .
  • Stability : The absence of hydrolytically sensitive groups (e.g., amines or ketones) in the target compound enhances stability under acidic conditions relative to 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one .

Q & A

Basic: What are the optimized synthetic routes for 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves bromination of 4-methyl-6-(trifluoromethyl)pyrimidine intermediates. A common approach utilizes halogenation agents like N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

  • Precursor Preparation: Start with 4-methyl-6-(trifluoromethyl)pyrimidine, ensuring purity to avoid side reactions.
  • Bromination: Use NBS in anhydrous dimethylformamide (DMF) at 60–80°C, with catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
  • Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC). Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>70%) are achievable by maintaining inert atmospheres (N₂/Ar) and avoiding moisture .

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